molecular formula C7H9BrN2O2S B1271989 [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine CAS No. 849035-73-0

[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine

Cat. No.: B1271989
CAS No.: 849035-73-0
M. Wt: 265.13 g/mol
InChI Key: CCGWLSRTZZBNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine (CAS: 849035-73-0) is a brominated aromatic hydrazine derivative featuring a methylsulfonyl (–SO₂CH₃) substituent at the para position relative to the hydrazine group and a bromine atom at the ortho position. This compound is synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution, as inferred from related methodologies in and . Its molecular formula is C₇H₈BrN₂O₂S, with a purity of 95% (Combi-Blocks, ). The methylsulfonyl group confers strong electron-withdrawing properties, enhancing stability and influencing reactivity in cross-coupling or condensation reactions.

Properties

IUPAC Name

(2-bromo-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGWLSRTZZBNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375522
Record name [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-73-0
Record name [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine typically involves the bromination of 4-(methylsulfonyl)phenylhydrazine. This can be achieved through the reaction of 4-(methylsulfonyl)phenylhydrazine with bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, resulting in the formation of different substituted phenylhydrazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various hydrazine derivatives.

    Substitution: Substituted phenylhydrazines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Bromination Reactions : The bromine atom in the compound can undergo substitution reactions, enabling the synthesis of more complex brominated derivatives.
  • Hydrazine Derivatives : It can be reduced to yield various hydrazine derivatives, which are valuable in pharmaceutical chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProduct TypeDescription
BrominationSubstituted PhenylhydrazinesForms new compounds with varied biological activities.
ReductionHydrazine DerivativesUseful in synthesizing pharmaceuticals.
SubstitutionComplex Organic MoleculesActs as a precursor for multi-functional compounds.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including MCF-7 and A549.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of hydrazine derivatives, compounds derived from this compound displayed moderate to high growth inhibitory concentrations against several human cancer cell lines:

  • MCF-7 (Breast Cancer) : GI50 values ranged from 0.63 to 1.11 μM, indicating significant potency.
  • A549 (Lung Cancer) : Similar results were observed with GI50 values reflecting effective inhibition.

Table 2: Cytotoxicity Data of Derivatives

CompoundCell LineGI50 (μM)
Compound AMCF-70.63
Compound BA5490.99
Compound CHepG20.92

Pharmaceutical Development

Precursor for Drug Synthesis
The compound is being explored as a precursor for various pharmaceutical agents targeting specific diseases. Its ability to modulate enzyme activity makes it a candidate for further development in drug formulations.

Mechanism of Action
The mechanism involves interaction with molecular targets such as enzymes and receptors, leading to modulation of biological pathways. The presence of the bromine atom and methylsulfonyl group enhances its reactivity and binding affinity.

Industrial Applications

Advanced Material Development
In industrial settings, this compound is utilized in developing advanced materials with specific properties. These include:

  • Polymers and Coatings : The compound's reactivity allows it to be integrated into polymer matrices, enhancing material properties such as durability and chemical resistance.

Mechanism of Action

The mechanism of action of [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine involves its interaction with specific molecular targets, leading to various biological effects. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Methylsulfonyl vs. Methyl Groups : The –SO₂CH₃ group in [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine is strongly electron-withdrawing, polarizing the aromatic ring and increasing electrophilicity at the bromine site. This contrasts with methyl-substituted analogues (e.g., ), which exhibit weaker electronic effects and higher lipophilicity.

Physicochemical Properties

  • Solubility : The –SO₂CH₃ group increases water solubility compared to methyl or ethyl analogues ().
  • Stability : Methylsulfonyl derivatives are more resistant to oxidation than thioether-containing hydrazines ().

Research Findings and Mechanistic Insights

  • DNA Interaction: In , bis(methylsulfonyl) hydrazines achieved 31.6 ± 1.1% DNA cross-linking. The main compound’s mono-methylsulfonyl structure may reduce cross-linking efficiency but improve tumor selectivity.
  • Synthetic Utility: The bromine atom in this compound enables further functionalization (e.g., Suzuki coupling), unlike non-halogenated analogues ().

Biological Activity

[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine (CAS No. 849035-73-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C7H9BrN2O2S
  • Molecular Weight : 265.13 g/mol
  • Structure : The compound features a bromine atom and a methylsulfonyl group attached to a phenylhydrazine moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic properties, while the methylsulfonyl group may influence its solubility and binding affinity.

Target Interactions

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
  • Antimicrobial Activity : The hydrazine moiety has been associated with antimicrobial properties, making it a candidate for further evaluation against various pathogens.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

A study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for these pathogens, indicating moderate effectiveness compared to standard antibiotics .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through COX inhibition assays. Results indicate that it may serve as a selective COX-2 inhibitor with potential applications in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs .

Case Study 1: Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized and evaluated for their biological activities. Notably, some derivatives exhibited enhanced potency against COX enzymes and improved antimicrobial efficacy compared to the parent compound .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic profiling of this compound revealed favorable absorption characteristics in in vivo models. The compound demonstrated a half-life suitable for therapeutic applications, suggesting potential for further development as a drug candidate .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anti-inflammatory
[4-Methylsulfonylphenyl]hydrazineStructureModerate COX inhibition
[Benzothiazole derivatives]StructureAntimicrobial, Anticancer

Q & A

Q. Basic Research Focus

  • Skin/eye protection : Immediate washing with copious water for ≥15 minutes upon contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially due to potential sulfonamide-related irritancy .
  • Storage : Keep in airtight containers away from oxidizing agents, as brominated hydrazines may decompose exothermically .

What mechanisms underlie the biological activity of methylsulfonyl-hydrazine derivatives?

Advanced Research Focus
Methylsulfonyl-hydrazines like KS119 exhibit hypoxia-selective cytotoxicity via bioreductive activation. Enzymatic nitro reduction generates cytotoxic 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE), which alkylates DNA in low-oxygen environments . Experimental design considerations:

  • Hypoxia chambers : Validate cytotoxicity under controlled O₂ levels (e.g., <0.1% O₂ for EMT6 cells).
  • Enzyme profiling : Test NADH:cytochrome b5 reductase (NBR) and cytochrome P450 reductase (NPR) involvement via overexpression models .

How can DFT calculations predict the reactivity of this compound?

Advanced Research Focus
Density functional theory (DFT) models:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., hydrazine NH₂ vs. sulfonyl O atoms) .
  • Transition-state analysis : Simulate reaction pathways for bromine displacement or sulfonamide hydrolysis.
  • Lattice energy calculations : Correlate crystallographic data with stability trends .

How can conflicting spectroscopic data (e.g., NMR splitting) be resolved for this compound?

Q. Advanced Research Focus

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonyl groups) .
  • 2D experiments (COSY, HSQC) : Assign overlapping peaks in aromatic regions caused by bromine’s anisotropic effects .
  • Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts from true signals .

What experimental approaches validate hypoxia-targeted drug delivery using this compound?

Q. Advanced Research Focus

  • In vivo tumor models : Administer KS119 analogs to BALB/c mice with EMT6 tumors; measure tumor regression and hypoxia markers (e.g., HIF-1α) .
  • GSH/GST activation assays : Compare thiol-mediated activation pathways in normoxic vs. hypoxic cells .
  • Metabolite profiling : Quantify 90CE generation via LC-MS in tumor homogenates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.